3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, which belongs to the class of nitrogen-containing heterocyclic compounds Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinazoline derivatives have been found to exhibit a broad range of biological and therapeutic activities , suggesting they may interact with multiple targets.
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Quinazoline derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazoline core.
Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For example, the reaction of 2-aminobenzamide with a 2,4-dimethylphenyl halide in the presence of a palladium catalyst and a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-anilinoquinazoline: Known for its potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.
2-phenylquinazoline: Exhibits anti-inflammatory and anti-cancer properties.
6,7-dimethoxyquinazoline: Used as a precursor for the synthesis of various bioactive compounds.
Uniqueness
3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the quinazoline core, which can confer distinct biological activities and chemical reactivity. Its 2,4-dimethylphenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSOAWFAVDKDLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392773 | |
Record name | ST50985131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60974-88-1 | |
Record name | ST50985131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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